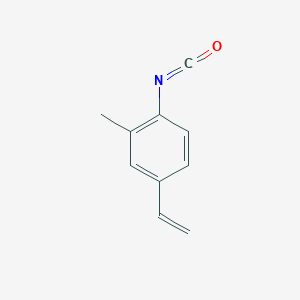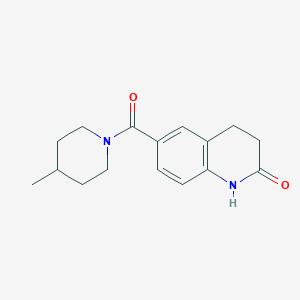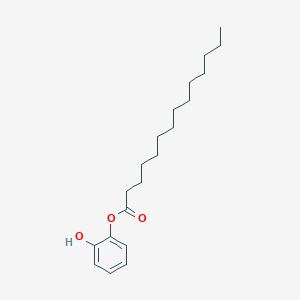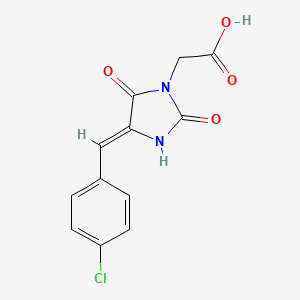
4-((4-Chlorophenyl)methylene)-2,5-dioxo-1-imidazolidineacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Chlorophenyl)methylene)-2,5-dioxo-1-imidazolidineacetic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a chlorophenyl group, a methylene bridge, and an imidazolidine ring, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenyl)methylene)-2,5-dioxo-1-imidazolidineacetic acid typically involves the condensation of 4-chlorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve a high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-Chlorophenyl)methylene)-2,5-dioxo-1-imidazolidineacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-((4-Chlorophenyl)methylene)-2,5-dioxo-1-imidazolidineacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of 4-((4-Chlorophenyl)methylene)-2,5-dioxo-1-imidazolidineacetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
4-((4-Chlorophenyl)methylene)-2,5-dioxo-1-imidazolidineacetic acid can be compared with other similar compounds, such as:
4-Chloro-alpha-methylphenylacetic acid: This compound has a similar chlorophenyl group but differs in its overall structure and reactivity.
Quinazolinone derivatives: These compounds share some structural similarities and are also studied for their biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
79851-73-3 |
|---|---|
Formule moléculaire |
C12H9ClN2O4 |
Poids moléculaire |
280.66 g/mol |
Nom IUPAC |
2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetic acid |
InChI |
InChI=1S/C12H9ClN2O4/c13-8-3-1-7(2-4-8)5-9-11(18)15(6-10(16)17)12(19)14-9/h1-5H,6H2,(H,14,19)(H,16,17)/b9-5- |
Clé InChI |
FMCLHTJIAVFHAY-UITAMQMPSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)N2)CC(=O)O)Cl |
SMILES canonique |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)N2)CC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



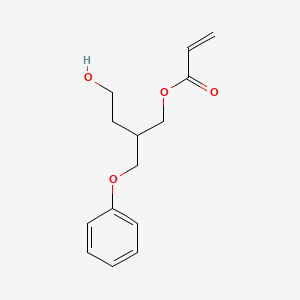


![6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B14425771.png)

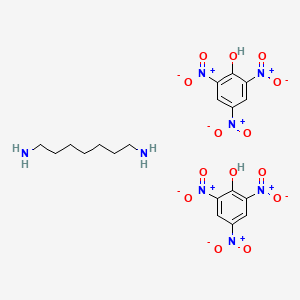
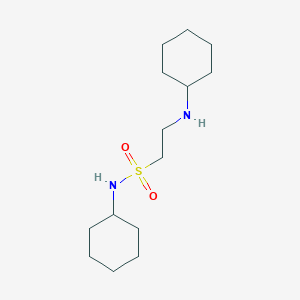
![2-Ethyl-2-methyl-4,6,6-triphenyl-1-thia-4-azaspiro[2.3]hexan-5-one](/img/structure/B14425786.png)

![1-Fluoro-4-phenylbicyclo[2.2.1]heptane](/img/structure/B14425805.png)
